REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH:16]=[CH:15][C:14]([NH:22][CH3:23])=[CH:13][C:12]2=1)C1C=CC=CC=1>C(O)(=O)C.CO.[Pd]>[CH3:23][NH:22][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[NH:18][C:19]1[CH:20]=[CH:21][C:9]([OH:8])=[CH:10][C:11]2=1
|
Name
|
6-(benzyloxy)-N-methyl-9H-carbazol-3-amine
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=3C=C(C=CC3NC2=CC1)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C=C2C=3C=C(C=CC3NC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |